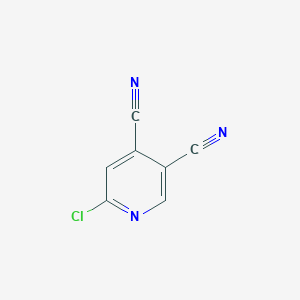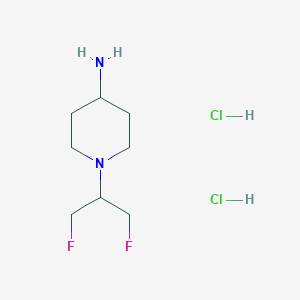
Tritylgadolinium(III)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tritylgadolinium(III)chloride is a coordination compound that combines the trityl group (triphenylmethyl) with gadolinium(III) chloride
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritylgadolinium(III)chloride can be synthesized through the reaction of gadolinium(III) chloride with trityl chloride in the presence of a suitable solvent, such as tetrahydrofuran. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity gadolinium(III) chloride and trityl chloride. The reaction is scaled up in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the trityl group is oxidized to form trityl cation.
Reduction: The compound can also be reduced, typically involving the reduction of gadolinium(III) to gadolinium(II).
Substitution: Substitution reactions can occur where the chloride ions are replaced by other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like triphenylphosphine or ethylenediamine can be used under mild conditions.
Major Products:
Oxidation: Trityl cation and gadolinium(III) oxide.
Reduction: Gadolinium(II) chloride and trityl radical.
Substitution: Complexes with new ligands replacing chloride ions.
Scientific Research Applications
Tritylgadolinium(III)chloride has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its high magnetic susceptibility.
Medicine: Explored for its potential in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a component in advanced electronic devices.
Mechanism of Action
The mechanism of action of tritylgadolinium(III)chloride involves its interaction with molecular targets through its trityl and gadolinium components. The trityl group can participate in electron transfer reactions, while the gadolinium ion can interact with biological molecules through coordination bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Gadolinium(III) chloride: Shares the gadolinium component but lacks the trityl group, resulting in different chemical properties and applications.
Trityl chloride: Contains the trityl group but lacks gadolinium, making it less suitable for applications requiring magnetic properties.
Gadolinium(III) bromide: Similar to gadolinium(III) chloride but with bromide ions, leading to different reactivity and solubility.
Uniqueness: Tritylgadolinium(III)chloride is unique due to the combination of the trityl group’s organic reactivity and gadolinium’s magnetic properties. This dual functionality makes it particularly valuable in applications requiring both chemical reactivity and magnetic susceptibility.
Properties
Molecular Formula |
C19H15Cl2Gd- |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
dichlorogadolinium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Gd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
InChI Key |
AMLLBBBVEWVQET-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Gd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)







![(5S,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride](/img/structure/B13149594.png)

